molecular formula C4HBrO3 B1208300 Bromomaleic anhydride CAS No. 5926-51-2

Bromomaleic anhydride

Cat. No. B1208300
CAS RN: 5926-51-2
M. Wt: 176.95 g/mol
InChI Key: YPRMWCKXOZFJGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromomaleic anhydride and its derivatives involves charge-transfer complex formation and alternating copolymerization. For instance, 2-Bromomaleic anhydride (BrMAn) and styrene (St) form a charge-transfer complex in a 1:1 ratio, leading to an alternating copolymer over a wide feed composition range. The monomer reactivity ratios indicate a specific mechanism at work during the copolymerization process, providing insights into the synthesis dynamics of bromomaleic anhydride-based copolymers (Taguchi, Ogawa, & Sato, 1997).

Molecular Structure Analysis

Bromomaleic anhydride's molecular structure facilitates unique chemical reactions, such as the formation of α-aryl-α′-bromomaleic anhydrides upon irradiation in benzene or its substituted derivatives. These reactions are indicative of bromomaleic anhydride's reactivity and the potential for diverse chemical transformations, showcasing its molecular structure's role in facilitating complex chemical processes (Matsuo, Tanoue, Matsunaga, & Nagatoshi, 1972).

Chemical Reactions and Properties

Bromomaleic anhydride participates in various chemical reactions, demonstrating its versatility as a chemical intermediate. For example, the interaction with 3-(furyl)allylamines undergoes a multi-step reaction sequence, including N-acylation, intramolecular Diels-Alder reaction, dehydrohalogenation, and transposition of aromaticity. These reactions highlight bromomaleic anhydride's ability to undergo complex transformations, contributing to the synthesis of novel compounds (Alekseeva et al., 2020).

Physical Properties Analysis

The physical properties of bromomaleic anhydride, such as its melting point, boiling point, and solubility, are essential for its handling and application in various chemical processes. Although specific studies on these properties were not identified in the current search, understanding these physical characteristics is crucial for the safe and effective use of bromomaleic anhydride in laboratory and industrial settings.

Chemical Properties Analysis

Bromomaleic anhydride's chemical properties, including reactivity towards nucleophiles, electrophiles, and other reactants, are central to its application in organic synthesis. Its ability to form copolymers with styrene and undergo dehydrobromination to yield polymers with structures similar to maleic anhydride moieties highlights its chemical versatility and the potential for creating materials with desired properties (Taguchi, Ogawa, & Sato, 1997).

Scientific Research Applications

  • Coatings : Bromomaleic anhydride can be used in the production of coatings. It can be incorporated into the binder, which is a key component of most coatings. The binder imparts adhesion and strongly influences properties such as gloss, durability, flexibility, and toughness .

  • Adhesives : Similar to coatings, bromomaleic anhydride can be used in the production of adhesives. It can enhance the adhesive’s properties, making it more suitable for its intended application .

  • Printing : In the printing industry, bromomaleic anhydride can be used in the formulation of printing inks. It can improve the ink’s performance characteristics, such as drying time, color intensity, and adhesion to the substrate .

  • Polyester Resins : Bromomaleic anhydride can be used in the production of polyester resins. These resins are widely used in the plastics industry for the manufacture of a variety of products, from bottles and containers to automotive parts and electronics .

  • Phthalic Anhydride Production : Bromomaleic anhydride can be used as a precursor in the production of phthalic anhydride, a key industrial chemical used in the production of plasticizers, unsaturated polyester resins, and alkyd resins .

  • Chemical Synthesis : Due to its reactive bromine atom and anhydride functional group, bromomaleic anhydride can be used as a reagent in a variety of chemical synthesis reactions .

Safety And Hazards

Bromomaleic anhydride is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromofuran-2,5-dione
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InChI

InChI=1S/C4HBrO3/c5-2-1-3(6)8-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YPRMWCKXOZFJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)OC1=O)Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4HBrO3
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DSSTOX Substance ID

DTXSID70207988
Record name Bromomaleic anhydride
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Molecular Weight

176.95 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Bromomaleic anhydride
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Product Name

Bromomaleic anhydride

CAS RN

5926-51-2
Record name 3-Bromo-2,5-furandione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
252
Citations
H Taguchi, N Ogawa, T Sato - Chemical and pharmaceutical bulletin, 1997 - jstage.jst.go.jp
… Bromomaleic anhydride (BrMAn) has a bromine as a functional group. It is expected that the copolymer of BrMAn—other monomer more easily undergoes dehydro— halogenation by …
Number of citations: 8 www.jstage.jst.go.jp
LM Semikolennykh, NE Kutepova, EI Petrova… - Pharmaceutical …, 1983 - Springer
… We suggested that part of the II may react with hydrogen bromide, liberated in the dehydrobromination of I, forming bromomaleic anhydride (X). …
Number of citations: 2 link.springer.com
MJ Batchelor, JM Mellor - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
… anhydride and bromomaleic anhydride we decided to study … anhydride or bromomaleic anhydride affords triene acids. Thus (… In the case of bromomaleic anhydride the first esterification …
Number of citations: 17 pubs.rsc.org
X Chen, Y Zheng, Y Shen - Chemical reviews, 2007 - ACS Publications
Research on the chemical modification and biological activity of tautomycin (1) 1, 2 and tautomycetin (2), 3, 4 which were isolated and identified by researchers from China and Japan in …
Number of citations: 132 pubs.acs.org
GRP Henry, X Drooghaag… - Journal of Polymer …, 2008 - Wiley Online Library
… This process also implies the simultaneous use of a bromine compound (such as bromomaleic anhydride or N-bromosuccinimide (NBS)) and of maleic anhydride for promoting grafting …
Number of citations: 57 onlinelibrary.wiley.com
KA Alekseeva, EA Kvyatkovskaya, EV Nikitina… - Synlett, 2020 - thieme-connect.com
… ] in this communication we used bromomaleic anhydride and 3-… to our work, bromomaleic anhydride was used several times … The next reaction, an interaction of bromomaleic anhydride …
Number of citations: 3 www.thieme-connect.com
E Clar, M Zander - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… In this reaction bromomaleic anhydride acts also as an oxidising agent. When this part in the condensation was taken over by chloranil the yield of coronenedicarboxylic anhydride (IV) …
Number of citations: 87 pubs.rsc.org
CD Swor, LN Zakharov, DR Tyler - The Journal of Organic …, 2010 - ACS Publications
… , we combined coordinated phosphine, bromomaleic anhydride, and Proton Sponge to … Control reactions showed that Proton Sponge and bromomaleic anhydride reacted in the …
Number of citations: 17 pubs.acs.org
JA ávan Doorn, HG John - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
… The reaction of bromomaleic anhydride with diphenylphosphine proceeds via … the reaction of secondary phosphines with bromomaleic anhydride and related compounds. We expected …
Number of citations: 8 pubs.rsc.org
BF Plummer, S Faiz, T Wiederhold… - The Journal of …, 1997 - ACS Publications
… 4) with dienophiles maleic anhydride, bromomaleic anhydride, and N-phenylmaleimide and … X-ray crystallographic analysis verifies the topology of the bromomaleic anhydride adduct of …
Number of citations: 2 pubs.acs.org

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